molecular formula C9H15ClN2O B7565862 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide

1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide

Cat. No. B7565862
M. Wt: 202.68 g/mol
InChI Key: NBMXVDUMCFCJDG-UHFFFAOYSA-N
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Description

1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide, also known as CPPC, is a chemical compound that belongs to the piperidine family. CPPC has been of interest to scientists due to its potential applications in scientific research.

Mechanism of Action

1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide works by binding to the catalytic domain of PARP and inhibiting its activity. This leads to the accumulation of DNA damage and ultimately results in cell death. 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide has been shown to be a selective inhibitor of PARP, with little to no effect on other enzymes or proteins in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide are primarily related to its inhibition of PARP. Studies have shown that 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide can induce cell death in cancer cells that are dependent on PARP for survival. 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide has also been shown to enhance the effects of chemotherapy and radiation therapy in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide in lab experiments include its potency and selectivity as an inhibitor of PARP. 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide can be used to study the role of PARP in various cellular processes, such as DNA repair and cell death. However, there are also limitations to using 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide in lab experiments. For example, 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide may have off-target effects on other enzymes or proteins in the body, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide in scientific research. One potential application is in the development of new cancer therapies. 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide has shown promise as a sensitizer for chemotherapy and radiation therapy, and further research could lead to the development of new combination therapies. Another potential application is in the study of PARP inhibitors in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide could be used to study the role of PARP in other cellular processes, such as inflammation and immune response.

Synthesis Methods

The synthesis of 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide involves the reaction between 1-(2-chloroprop-2-enyl)piperidine and isocyanate. The reaction takes place in the presence of a catalyst, such as triethylamine, and yields 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide as the final product. The synthesis of 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide can be optimized by adjusting the reaction conditions, such as temperature, pressure, and reaction time.

Scientific Research Applications

1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide has been used in scientific research as a tool to study the function of certain proteins and enzymes in the body. 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death. By inhibiting PARP, 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide can be used to study the role of PARP in various cellular processes, such as apoptosis and necrosis.

properties

IUPAC Name

1-(2-chloroprop-2-enyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN2O/c1-7(10)6-12-4-2-8(3-5-12)9(11)13/h8H,1-6H2,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMXVDUMCFCJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CN1CCC(CC1)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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